ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C21H15Cl2N3O5S. This compound is known for its unique structural features, which include a benzothiazole ring, a chlorobenzoyl group, and a sulfamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminobenzenesulfonamide to form an intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-chlorobenzoyl)acetate
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl 2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Uniqueness
Ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzothiazole ring and the sulfamoyl group distinguishes it from other similar compounds, providing unique properties that are valuable in various research applications .
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S2/c1-2-27-16(23)10-22-14-8-7-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-3-5-12(19)6-4-11/h3-9H,2,10H2,1H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQROZLENGKYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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